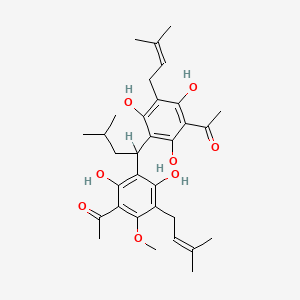
芍药苷没食子酰酯
描述
Galloylpaeoniflorin is an acylated monoterpene glucoside isolated from the roots of the Paeony plant. It is a natural product known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound is structurally characterized by the presence of a galloyl group attached to the paeoniflorin molecule, enhancing its biological activity.
科学研究应用
五倍子芍药苷具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Galloylpaeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the AMP-activated protein kinase (AMPK) signaling pathway, which is vital for cellular energy homeostasis . Additionally, Galloylpaeoniflorin interacts with activating transcription factor 2 (ATF2) and microRNA-299-5p, influencing their expression and activity . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
Galloylpaeoniflorin exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it has been demonstrated to inhibit proliferation, invasion, and metastasis . The compound influences cell function by modulating cell signaling pathways, such as the AMPK/miR-299-5p/ATF2 axis . Furthermore, Galloylpaeoniflorin affects gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, Galloylpaeoniflorin exerts its effects through several mechanisms. It binds to and modulates the activity of key biomolecules, including AMPK and ATF2 . The compound inhibits the proliferation and metastasis of cancer cells by regulating the miR-299-5p/ATF2 axis via the AMPK signaling pathway . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galloylpaeoniflorin have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Galloylpaeoniflorin maintains its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Galloylpaeoniflorin vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and inhibition of tumor growth . At very high doses, Galloylpaeoniflorin may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
Galloylpaeoniflorin is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound’s interaction with AMPK influences metabolic flux and metabolite levels, contributing to its overall bioactivity . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Galloylpaeoniflorin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness in exerting its biological effects.
Subcellular Localization
Galloylpaeoniflorin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and its overall bioactivity.
准备方法
合成路线和反应条件: 五倍子芍药苷可以通过提取芍药根来合成。该过程涉及几个步骤:
工业生产方法: 五倍子芍药苷的工业生产遵循类似的提取和纯化方法,但规模更大。先进色谱技术和优化提取条件的使用确保了该化合物的产量高且纯度高。
化学反应分析
五倍子芍药苷会经历各种化学反应,包括:
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠。
取代试剂: 卤素,烷基化剂。
相似化合物的比较
五倍子芍药苷与其他类似化合物进行比较,例如:
芍药苷: 一种具有类似抗炎和抗氧化特性的单萜糖苷,但缺少五倍子基团.
白芍苷: 另一种具有不同药代动力学特性和治疗效果的单萜糖苷.
氧芍药苷: 芍药苷的衍生物,具有额外的氧化的官能团,增强了其生物活性.
独特性: 五倍子芍药苷的独特性在于其五倍子基团,与类似物相比,该基团显着增强了其生物活性。 这种结构修饰允许更强的抗氧化、抗炎和抗癌作用 .
属性
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIUQCKSSAFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



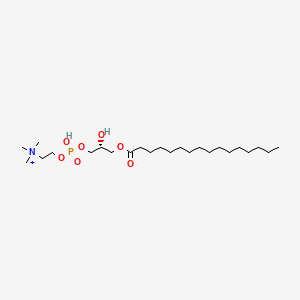
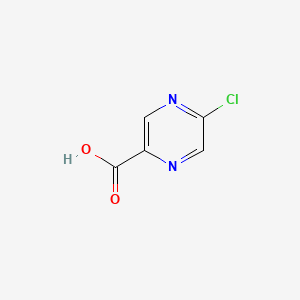
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
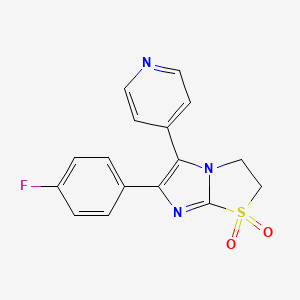
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)

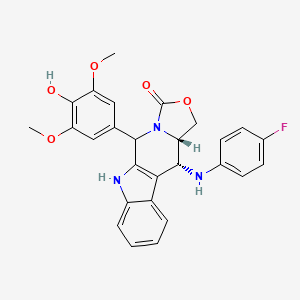


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)

